Brevinin-1PLb
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FLPLIAGLAANFLPKIFCAITKKC |
Origin of Product |
United States |
Molecular Architecture and Conformational Dynamics of Brevinin 1plb
Primary Sequence Characteristics and Conserved Structural Motifs
Brevinin-1PLb and its close relatives possess a highly hydrophobic N-terminal domain that often begins with a conserved Phenylalanine-Leucine-Proline (FLP) tripeptide motif. mdpi.comresearchgate.net This region is essential for the peptide's interaction with and insertion into lipid membranes. researchgate.net
A defining feature of the brevinin-1 (B586460) family, including this compound, is a C-terminal heptapeptide (B1575542) loop, commonly referred to as the "Rana box." mdpi.comresearchgate.net This loop is formed by a disulfide bond between two cysteine residues, typically at positions 18 and 24. nih.govfrontiersin.org The canonical sequence of the Rana box is Cys-(Xaa)4-Lys-Cys, where the presence of a cationic lysine (B10760008) residue within the loop is a key feature. nih.govresearchgate.net While the disulfide bridge provides structural stability, its elimination does not completely abolish biological function. mdpi.com However, modifications to the amino acids within the loop can significantly impact activity. mdpi.com
Another crucial element is a proline residue, frequently found at position 14, which introduces a significant kink or "hinge" in the peptide's backbone. nih.govresearchgate.net This proline-induced hinge separates the N-terminal domain from the C-terminal Rana box, providing the conformational flexibility necessary for its biological action. mdpi.comresearchgate.net
| Peptide Variant | Amino Acid Sequence | Origin Species |
|---|---|---|
| This compound | FLPLIAGLAANFLPKIFCAITKKC | Lithobates palustris imrpress.com |
| Brevinin-1Lb | FLPMLAGLAASMVPKFVCLITKKC | Rana luteiventris nih.govuniprot.org |
Secondary Structure Propensity in Membrane-Mimetic Environments
The conformational state of this compound is highly dependent on its environment. In aqueous solutions, such as physiological buffers, brevinin-1 peptides typically exist in a disordered or random coil conformation. nih.gov This lack of a defined structure changes dramatically upon interaction with a membrane-like environment.
In the presence of membrane-mimetic agents, such as trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS), this compound undergoes a significant conformational transition to form an amphipathic α-helix. nih.govresearchgate.net This structural change is a hallmark of many membrane-active peptides and is fundamental to their mechanism of action. Circular dichroism (CD) spectroscopy is a key technique used to observe this transition, showing a shift from a spectrum characteristic of a random coil to one indicative of α-helical content. nih.govnih.gov
The resulting α-helix is amphipathic, meaning it has a distinct separation of hydrophobic and hydrophilic (or cationic) amino acid residues along its longitudinal axis. This arrangement allows the hydrophobic face to interact with the nonpolar lipid core of a target membrane, while the cationic/hydrophilic face remains exposed to the solvent or interacts with the charged head groups of the phospholipids. frontiersin.org It is this induced helical structure that is believed to facilitate the perturbation and permeabilization of microbial cell membranes. nih.gov
| Environment | Predominant Secondary Structure | Analytical Method |
|---|---|---|
| Aqueous Solution (e.g., Phosphate Buffer) | Random Coil | Circular Dichroism (CD) Spectroscopy nih.gov |
| Membrane-Mimetic (e.g., 50% TFE, SDS micelles) | Amphipathic α-helix | Circular Dichroism (CD) Spectroscopy, NMR Spectroscopy nih.gov |
Influence of Specific Amino Acid Residues on Molecular Conformation
The specific sequence of amino acids in this compound dictates its three-dimensional structure and, consequently, its function.
Biosynthetic Pathways and Genetic Encoding of Brevinin 1plb
Gene Encoding and Precursor Polypeptide Structure
The genetic blueprint for Brevinin-1PLb is stored in the frog's genome and is expressed in the granular glands of the skin. Through "shotgun" cloning techniques using cDNA libraries constructed from the skin secretions of the pickerel frog, Lithobates palustris, the gene encoding the this compound precursor has been identified and its sequence verified. nih.govmdpi.com
Like most frog skin AMPs, this compound is not synthesized directly in its final form. Instead, it is produced as a larger, inactive precursor protein known as a prepropeptide. nih.govmdpi.com This precursor has a characteristic tripartite structure:
N-Terminal Signal Peptide: This is a highly conserved sequence of approximately 22 amino acids at the beginning of the polypeptide. nih.gov Its primary function is to direct the nascent protein to the endoplasmic reticulum for secretion.
Acidic Spacer Region: Following the signal peptide is a stretch of acidic amino acid residues (e.g., aspartic acid, glutamic acid). nih.govmdpi.com
C-Terminal Mature Peptide: The final segment of the precursor is the sequence that will become the active this compound peptide. nih.gov This domain is located at the very end of the precursor polypeptide.
The precursor is designed for the mature peptide to be released through specific enzymatic cleavage. A conserved propeptide convertase cleavage site, typically a dibasic Lysyl-Arginine (-K-R-) pair, is positioned immediately before the N-terminus of the mature peptide sequence, marking the boundary for processing. nih.gov
Table 1: Structure of the this compound Precursor Polypeptide
| Precursor Region | Description | Key Features |
| Signal Peptide | N-terminal sequence of ~22 residues. | Highly conserved; directs the precursor for secretion. |
| Acidic Spacer | Intervening region rich in acidic amino acids. | Separates the signal peptide from the mature peptide. |
| Cleavage Site | A specific amino acid motif (e.g., -K-R-). | Recognized by propeptide convertases for processing. nih.gov |
| Mature Peptide | C-terminal sequence that becomes active this compound. | Contains the characteristic "Rana box" domain. nih.govresearchgate.net |
Post-Translational Processing and Peptide Maturation
For the this compound precursor to become a functional antimicrobial peptide, it must undergo several crucial post-translational modifications (PTMs). bioninja.com.auslideshare.net These modifications are enzymatic processes that alter the polypeptide chain after it has been synthesized. libretexts.org
The maturation process involves:
Proteolytic Cleavage: The first step is the removal of the N-terminal signal peptide. Subsequently, specialized enzymes known as propeptide convertases recognize and cut the precursor at the specific cleavage site (e.g., -K-R-). nih.gov This action liberates the mature peptide sequence from the acidic spacer region.
Disulfide Bridge Formation: this compound, like many brevinin-1 (B586460) family members, features a characteristic C-terminal cyclic domain known as the "Rana box". researchgate.netnih.gov This structure is formed by the creation of an intramolecular disulfide bridge between two cysteine (Cys) residues. bioninja.com.au In this compound, these are located at positions 18 and 24 of the mature peptide sequence (FLPLIAGLAANFLPKIFC AITKKC ). imrpress.com This covalent bond is essential for the peptide's structural stability and influences its biological activity.
These processing events transform the inactive precursor into the folded, active this compound peptide, which is then stored in the granular glands until it is released onto the skin surface in response to stress or injury. imrpress.com
Evolutionary Conservation and Divergence in Biosynthesis
The biosynthetic pathway for frog skin AMPs exhibits a fascinating blend of evolutionary conservation and rapid divergence.
Conservation: The fundamental architecture of the biosynthetic precursor—a tripartite structure consisting of a highly conserved signal peptide, an acidic spacer, and the C-terminal mature peptide—is a strongly conserved feature across many different AMP families in frogs, including brevinins, esculentins, and temporins. mdpi.comnih.gov This suggests a common ancestral origin for the genes encoding these diverse peptides. mdpi.com The enzymatic machinery for post-translational processing, such as the propeptide convertases that recognize dibasic cleavage sites, also appears to be a conserved element of the pathway. nih.gov
Divergence: In stark contrast to the conserved precursor layout, the amino acid sequence of the mature peptide is subject to rapid evolution and remarkable diversification. imrpress.comnih.gov This high degree of sequence variation is evident even between closely related species; it is rare to find an identical AMP in two different frog species. imrpress.com this compound and its isoform Brevinin-1PLc, both found in Lithobates palustris, show slight sequence differences, highlighting this micro-diversity. imrpress.comnih.gov
This rapid divergence is thought to be driven by gene duplication events, followed by accelerated mutation rates in the region of the gene that codes for the mature peptide. nih.gov This evolutionary strategy allows the frog's chemical defense system to adapt swiftly, generating a wide and varied arsenal (B13267) of AMPs to combat a broad and ever-changing spectrum of environmental pathogens. mdpi.com While the "Rana box" is a hallmark of the brevinin-1 family, the discovery of some related peptides that lack this C-terminal cyclic domain suggests that divergence can also occur in the post-translational modification steps. nih.gov
Mechanistic Elucidation of Biological Activities of Brevinin 1plb
Antimicrobial Action Modalities
The primary mode of antimicrobial action for Brevinin-1PLb and related peptides is the perturbation and disruption of microbial cell membranes. researchgate.netmdpi.com This membranolytic activity is dictated by its physicochemical properties, such as its net positive charge and amphipathicity, which allows it to selectively target and compromise the integrity of microbial cells. researchgate.netresearchgate.net
The bactericidal effect of the brevinin-1 (B586460) family of peptides is primarily executed through the disruption of the bacterial cell membrane. researchgate.netmdpi.com In an aqueous environment, this compound exists as a random coil, but upon encountering a hydrophobic, membrane-mimetic environment, it adopts an amphipathic α-helical structure. diva-portal.orgnih.gov This structural transition is critical for its function. The cationic nature of the peptide facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes, such as anionic phospholipids. diva-portal.orgnih.gov
Once bound to the membrane surface, the peptide's hydrophobic residues insert into the lipid bilayer. This process is thought to follow mechanisms described by the "barrel-stave" or "carpet-like" models. researchgate.netnih.gov In the "barrel-stave" model, several peptide molecules aggregate and insert into the membrane to form a transmembrane pore, leading to leakage of cellular contents. nih.gov In the "carpet-like" model, the peptides accumulate on the membrane surface, disrupting the bilayer's curvature and leading to the formation of transient pores or the complete dissolution of the membrane. mdpi.comnih.gov
Studies on a designed peptide, B1A, which was created based on the structures of this compound and Brevinin-1PLc, provide insight into this process. A membrane permeabilization assay demonstrated that the B1A peptide could thoroughly disrupt the cell membrane of Gram-positive bacteria at twice its minimum inhibitory concentration (MIC). nih.gov Flow cytometry analysis using voltage-sensitive dyes on other brevinin-1 peptides has confirmed that they depolarize the bacterial membrane, which is a key step in their membranolytic mechanism of action. google.com This disruption of the membrane's integrity leads to the leakage of ions and essential metabolites, ultimately causing bacterial death. mdpi.comgoogle.com
While the primary mechanism of action for most antimicrobial peptides, including the brevinin family, is membrane disruption, some AMPs are known to translocate across the cell membrane without causing complete lysis and interact with intracellular targets. frontiersin.orgfrontiersin.orgmdpi.com These intracellular activities can include the inhibition of cell wall synthesis, nucleic acid and protein synthesis, or enzymatic activity. frontiersin.orgmdpi.com For example, the AMP buforin II can cross the cell membrane and bind to DNA and RNA. frontiersin.orgmdpi.com
However, specific research detailing the interaction of this compound with intracellular targets is not extensively documented. The rapid, concentration-dependent killing kinetics observed for many brevinin peptides are highly indicative of a mechanism based on membrane disruption. google.comfrontiersin.org It is plausible that at sub-lethal concentrations, this compound might exert secondary effects within the cell, but its primary and dominant mode of action remains the permeabilization of the cell envelope. nih.govimrpress.com Further research is required to determine if this compound or its derivatives have significant, functionally relevant intracellular targets in microorganisms.
This compound exhibits broad-spectrum activity, but many peptides in the brevinin-1 family show differential efficacy against Gram-positive and Gram-negative bacteria. nih.govresearchgate.net These differences are rooted in the distinct architectures of their respective cell envelopes. frontiersin.orgmedicalnewstoday.com Gram-positive bacteria possess a thick, exposed layer of peptidoglycan rich in negatively charged teichoic acids, which provides a strong electrostatic attraction for cationic peptides. frontiersin.orgmdpi.com In contrast, Gram-negative bacteria have a more complex cell wall, featuring a thin peptidoglycan layer situated between the inner cytoplasmic membrane and an outer membrane composed of lipopolysaccharides (LPS). frontiersin.orgmedicalnewstoday.com
Studies involving engineered analogues of the related brevinin-1pl peptide showed that certain amino acid substitutions could enhance activity against Gram-positive bacteria while reducing efficacy against Gram-negative strains. frontiersin.orgnih.gov This suggests that the specifics of peptide structure, charge, and hydrophobicity can be fine-tuned to target the different membrane compositions more effectively. researchgate.netfrontiersin.org
Table 1: Antimicrobial Activity of Brevinin-1 Family Peptides and Analogues This table presents the Minimum Inhibitory Concentration (MIC) values for selected brevinin peptides against various microbial strains, illustrating their differential activity.
| Peptide | Organism | Strain | MIC (µM) | Reference |
|---|---|---|---|---|
| Brevinin-1pl | Staphylococcus aureus | MRSA | 2 | frontiersin.org |
| Brevinin-1pl-3H | Staphylococcus aureus | MRSA | 4 | frontiersin.org |
| Brevinin-1pl | Enterococcus faecium | - | 4 | frontiersin.org |
| Brevinin-1pl-5R | Enterococcus faecium | - | 2 | frontiersin.org |
| Brevinin-1pl | Escherichia coli | - | 4 | frontiersin.org |
| Brevinin-1pl | Pseudomonas aeruginosa | - | 16 | frontiersin.org |
| Brevinin-1pl-2R | Pseudomonas aeruginosa | - | 8 | frontiersin.org |
| Brevinin-1pl-3H | Candida albicans | - | 64 | frontiersin.org |
| This compound | Staphylococcus aureus | ATCC 25923 | 12.5 | nih.gov |
| This compound | Escherichia coli | ATCC 25922 | 25 | nih.gov |
This compound is also effective against pathogenic fungi, such as Candida albicans. nih.govmdpi.com The fundamental mechanism of its antifungal activity is analogous to its antibacterial action, involving disruption of the fungal cell membrane. researchgate.netresearchgate.net The fungal cell membrane, like the bacterial membrane, is a viable target for cationic amphipathic peptides.
However, the fungal cell envelope has unique components, notably a cell wall rich in chitin (B13524) and glucans, which lies outside the plasma membrane. mdpi.com Antifungal peptides must traverse or interact with this wall to reach the membrane. Some antifungal peptides are known to bind to chitin, which can help localize them at the cell surface. mdpi.com Once at the plasma membrane, this compound likely induces permeabilization and pore formation, leading to cell death, a mechanism demonstrated by other brevinins and related peptides against C. albicans. researchgate.netresearchgate.net Studies on dimeric versions of another AMP, Aurein 1.2, showed they could promote the aggregation of C. albicans cells, suggesting an alternative or additional mechanism that could inhibit fungal adhesion and colonization. researchgate.net
Differential Modes of Action Against Gram-Positive and Gram-Negative Bacterial Strains
Antineoplastic Action Modalities
In addition to their antimicrobial properties, many amphibian-derived peptides, including members of the brevinin family, exhibit cytotoxic activity against cancer cells. diva-portal.orgmdpi.com This selective toxicity is a promising area of research for developing new cancer therapeutics.
The primary mechanism for the anticancer action of brevinin peptides is also membrane-centric. diva-portal.org Cancer cell membranes differ from those of normal eukaryotic cells in that they often display a net negative charge on their outer leaflet. diva-portal.orgmdpi.com This is due to a higher concentration of anionic molecules, such as phosphatidylserine, which is typically restricted to the inner leaflet in healthy cells, and O-glycosylated mucins. diva-portal.org This negative surface charge makes cancer cells preferential targets for cationic peptides like this compound, mirroring the electrostatic attraction seen with bacterial membranes. diva-portal.orgnih.gov
Furthermore, cancer cells often have a larger membrane surface area due to an increased number of microvilli, which may also enhance peptide-membrane interactions. diva-portal.org Upon binding, the peptide can disrupt the membrane's integrity, leading to cell lysis. diva-portal.org Beyond direct lysis, some brevinins, like Brevinin-2R, have been shown to induce cell death through more complex pathways, such as activating a lysosomal-mitochondrial death pathway that involves lysosomal membrane permeabilization and the release of cathepsins. diva-portal.orgnih.gov While a peptide related to this compound, Brevinin-1BW, has shown some inhibitory effects on the proliferation of cancer cell lines like A549 and Hela, detailed mechanistic studies specifically for this compound's antineoplastic action are still emerging. nih.gov
Induction of Growth Inhibition in Malignant Cells
Brevinin peptides have demonstrated a preferential ability to interact with and inhibit the growth of cancer cells. nih.govdiva-portal.org This selectivity is attributed to the distinct characteristics of cancer cell membranes, which possess a higher negative charge compared to normal cells. nih.govdiva-portal.org This increased negative charge is due to a greater abundance of O-glycosylated mucins and negatively charged phosphatidylserines on the outer membrane surface. nih.govdiva-portal.org The cationic nature of brevinin peptides facilitates their interaction with these anionic components of cancer cell membranes. nih.gov
The primary mechanism by which brevinins, including likely this compound, inhibit malignant cell growth is through the disruption of the cell membrane's integrity. nih.gov It is postulated that upon interaction with the membrane, the peptide adopts an α-helical structure, leading to the perturbation of the phospholipid bilayer. nih.gov This disruption of membrane function ultimately leads to growth inhibition and cell death. nih.govdiva-portal.org
Furthermore, some brevinins, such as Brevinin-2R, have been shown to induce cell death through mechanisms beyond simple membrane permeabilization. Brevinin-2R can interact with the lysosomal compartment, causing lysosomal damage and the leakage of cathepsins into the cytosol, which in turn triggers cell death pathways. nih.govdiva-portal.org This suggests that some brevinin-induced cell death may also involve autophagy-related processes. nih.gov Studies on Brevinin-1RL1 have indicated that it can induce both necrosis and caspase-dependent apoptosis in tumor cells. mdpi.com
Exploration of Specific Cellular Signaling Perturbations
The interaction of brevinin peptides with malignant cells can lead to the perturbation of specific intracellular signaling pathways, contributing to their anti-cancer effects. While direct research on this compound's specific signaling perturbations is limited, studies on other brevinins and related compounds provide insights into potential mechanisms.
For instance, the compound Brevilin A has been shown to inhibit the proliferation of colorectal cancer cells by targeting the STAT3 signaling pathway. nih.gov It reduces the phosphorylation of key proteins in this pathway, including Src, JAK2, and STAT3 itself, and inhibits the nuclear localization of STAT3. nih.gov This leads to the downregulation of STAT3 target genes that are crucial for cell survival, migration, and angiogenesis, such as MMP-2, VEGF, and Bcl-xL. nih.gov Over-activation of STAT3 has been shown to diminish the cytotoxic effects of Brevilin A, highlighting the importance of this pathway in its anti-cancer activity. nih.gov
Dysregulation of cellular signaling is a hallmark of cancer. news-medical.net Pathways such as the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways are often overactive in cancer cells, promoting uncontrolled growth and proliferation. cabimer.esmdpi.com The ability of compounds like brevinins to interfere with these critical signaling cascades represents a key aspect of their anti-malignant potential. The study of how these peptides modulate signaling networks within cancer cells is an active area of research. cabimer.es
Immunomodulatory and Anti-Inflammatory Mechanisms
Lipopolysaccharide (LPS) Neutralization and Binding Properties
A key aspect of the immunomodulatory function of some antimicrobial peptides is their ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. frontiersin.orgnih.gov A study on a related peptide, Brevinin-1GHd, demonstrated its capacity to bind to LPS with a dissociation constant (Kd) of 6.49 ± 5.40 μM. frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.gov This binding is a critical step in neutralizing the pro-inflammatory effects of LPS. frontiersin.orgnih.gov Another brevinin peptide, Brevinin-1BW, has also shown significant LPS-binding activity. mdpi.com The ability to sequester LPS prevents its interaction with host immune receptors, thereby dampening the inflammatory cascade. frontiersin.orgnih.gov
The interaction between brevinin peptides and LPS is likely facilitated by the cationic nature of the peptides and the anionic properties of LPS. This electrostatic interaction is a common mechanism for LPS neutralization by many antimicrobial peptides.
Modulation of Pro-inflammatory and Anti-inflammatory Mediator Release
Brevinin peptides can directly influence the production and release of key signaling molecules involved in the inflammatory response. clevelandclinic.org These molecules, known as cytokines, can be broadly categorized as pro-inflammatory or anti-inflammatory. clevelandclinic.orgmdpi.com
Studies on Brevinin-1GHd have shown that it can significantly suppress the release of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated macrophage cells. frontiersin.orgnih.govnih.gov For example, at a concentration of 4 μM, Brevinin-1GHd reduced the release of NO, TNF-α, IL-6, and IL-1β by approximately 87.31%, 44.09%, 72.10%, and 67.20%, respectively. nih.gov Similarly, Brevinin-1BW has been shown to decrease the release of TNF-α, IL-1β, and IL-6 in LPS-treated cells. mdpi.com
Conversely, some brevinins can enhance the secretion of anti-inflammatory cytokines. For instance, Brevinin-2GU and B2RP-ERa have been observed to increase the release of anti-inflammatory mediators like transforming growth factor-beta (TGF-β), IL-4, and IL-10 from peripheral blood mononuclear cells. nih.gov This dual ability to suppress pro-inflammatory signals while promoting anti-inflammatory ones highlights the sophisticated immunomodulatory capacity of the brevinin family.
| Peptide | Cell Type | Stimulus | Effect on Pro-inflammatory Mediators | Effect on Anti-inflammatory Mediators | Reference |
|---|---|---|---|---|---|
| Brevinin-1GHd | RAW 264.7 Macrophages | LPS | ↓ TNF-α, NO, IL-6, IL-1β | Not Reported | frontiersin.orgnih.gov |
| Brevinin-1BW | RAW 264.7 Macrophages | LPS | ↓ TNF-α, IL-1β, IL-6 | Not Reported | mdpi.com |
| Brevinin-2GU | Peripheral Blood Mononuclear Cells | Concanavalin A | ↓ TNF-α, IFN-γ | Not Reported | nih.gov |
| B2RP-ERa | Peripheral Blood Mononuclear Cells | Concanavalin A | ↓ TNF-α | ↑ TGF-β, IL-4, IL-10 | nih.gov |
Impact on Cellular Signaling Pathways Regulating Immune Responses
The immunomodulatory effects of brevinin peptides are mediated through their influence on key intracellular signaling pathways that govern immune responses. frontiersin.orgnih.govfrontiersin.org The activation of these pathways is a critical step in the cellular response to pathogens and other inflammatory stimuli. frontiersin.org
One of the primary pathways affected is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. assaygenie.com Research on Brevinin-1GHd has demonstrated that it inhibits the LPS-induced inflammatory response by inactivating the MAPK signaling pathway in RAW 264.7 cells. frontiersin.orgnih.govnih.gov Specifically, it reduces the phosphorylation of JNK, ERK, and p38, which are key components of the MAPK cascade. frontiersin.orgnih.gov At a concentration of 4 μM, Brevinin-1GHd reduced the ratios of p-JNK/JNK, p-ERK/ERK, and p-p38/p38 by approximately 27.68%, 36.80%, and 51.29%, respectively, compared to the LPS-stimulated group. nih.gov
Structure Activity Relationship Sar in Brevinin 1plb Analogue Design
Principles of Rational Peptide Engineering for Functional Optimization
Rational peptide engineering is a knowledge-driven approach to modifying peptides. nsf.gov It relies on understanding the fundamental roles of a peptide's structural and physicochemical properties—such as charge, hydrophobicity, amphipathicity, and secondary structure—in its biological activity. researchgate.net For the Brevinin-1 (B586460) family of peptides, which includes Brevinin-1PLb, certain structural motifs are known to be critical for function. These include a highly conserved C-terminal cyclic heptapeptide (B1575542) loop, known as the "Rana Box," and a hydrophobic N-terminal domain that often features an FLP-tripeptide motif. researchgate.netnih.gov
Role of Peptide Amphiphilicity in Membrane Interactions and Biological Efficacy
A defining characteristic of many AMPs, including the Brevinin-1 family, is their amphiphilicity. researchgate.net In an aqueous environment, Brevinin-1 peptides typically exist in a random coil conformation. researchgate.netnih.gov However, upon encountering a membrane-mimicking hydrophobic environment, they adopt an amphipathic α-helical structure. researchgate.netnih.gov This helical structure spatially separates the hydrophobic and hydrophilic amino acid residues, creating two distinct faces on the peptide. beilstein-journals.org
This amphipathic nature is crucial for the peptide's mechanism of action, which primarily involves disrupting the integrity of microbial cell membranes. researchgate.netnih.gov The hydrophilic, positively charged face of the helix interacts with the negatively charged components of the bacterial membrane, while the hydrophobic face inserts into the lipid bilayer core. researchgate.netbeilstein-journals.org This interaction destabilizes the membrane, leading to pore formation or other disruptive events that ultimately kill the bacterium. researchgate.net The degree of amphipathicity can be modulated through amino acid substitutions; for example, inserting a tryptophan residue on the nonpolar face can enhance this property. mdpi.com However, there is a complex relationship between amphipathicity, antimicrobial activity, and hemolysis, with some studies suggesting a link between increased amphipathicity and higher hemolytic activity. mdpi.com
Influence of Overall Charge and Cationicity on Target Selectivity
Brevinin-1 peptides are cationic, meaning they carry a net positive charge at physiological pH. researchgate.netresearchgate.net This positive charge is a key determinant of their selectivity for microbial cells over host cells. aps.org Bacterial membranes are rich in negatively charged molecules, such as anionic phospholipids, which creates a strong electrostatic attraction for the cationic peptide. researchgate.netnih.gov This initial attraction concentrates the peptide at the bacterial surface, facilitating its subsequent membrane-disrupting activity. researchgate.net
Increasing the net positive charge of a peptide analogue generally enhances this electrostatic attraction and can lead to stronger antimicrobial activity. researchgate.net However, an excessively high charge can also increase interaction with the zwitterionic membranes of host cells, such as erythrocytes, leading to elevated hemolytic activity. researchgate.net Therefore, rational design aims to optimize the cationicity to a level that provides potent antibacterial action without significant host cell toxicity. researchgate.net Studies show that there may be an optimal peptide charge that maximizes selective insertion into microbial membranes. aps.org The amidation of the peptide's C-terminus is another common strategy to enhance the net positive charge and stabilize the helical structure at the membrane interface. mdpi.com
Impact of Specific Amino Acid Substitutions on Bioactivity
Arginine and lysine (B10760008) are both positively charged amino acids, but the guanidinium (B1211019) group of arginine allows for more extensive interactions, such as forming bidentate hydrogen bonds, compared to the primary amine of lysine. researchgate.net
In a study involving analogues of the related peptide Brevinin-1pl, substituting lysine residues with arginine (creating analogues brevinin-1pl-2R and brevinin-1pl-5R) enhanced activity against Gram-positive bacteria but significantly reduced efficacy against Gram-negative bacteria. nih.gov For instance, the Minimum Inhibitory Concentration (MIC) of brevinin-1pl-5R against E. faecium improved from 4 to 2 μM, but its activity against Gram-negative bacteria was diminished. frontiersin.org These arginine substitutions also led to enhanced hemolytic activity. nih.gov
Conversely, substituting other residues with lysine (creating brevinin-1pl-6K) was found to reduce hemolytic activity. nih.gov However, this came at the cost of decreased activity against Gram-positive bacteria, which was attributed to a reduction in hydrophobicity. nih.govfrontiersin.org The activity against Gram-negative bacteria like E. coli remained largely unchanged compared to the parent peptide. frontiersin.org In a separate study, the introduction of a lysine residue to create the B1A peptide was a key first step in a strategy to enhance antimicrobial properties. nih.gov These findings highlight that arginine and lysine substitutions can be used to modulate the therapeutic index, but their effects are highly context-dependent. nih.govnih.gov
| Peptide | S. aureus (ATCC 25923) | MRSA (ATCC 12493) | E. faecium (ATCC 19434) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | K. pneumoniae (ATCC 43816) | C. albicans (ATCC 10231) |
|---|---|---|---|---|---|---|---|
| Brevinin-1pl | 4 | 2 | 4 | 16 | 8 | 16 | 64 |
| Brevinin-1pl-2R | 4 | 2 | 4 | 16 | 8 | 16 | 64 |
| Brevinin-1pl-5R | 2 | 2 | 2 | 32 | 16 | 32 | 128 |
| Brevinin-1pl-6K | 8 | 8 | 8 | 16 | 8 | 16 | 64 |
| Brevinin-1pl-3H | 4 | 4 | 8 | >128 | >128 | >128 | 64 |
Data sourced from Wang et al. (2025). frontiersin.org
Histidine is unique due to its imidazole (B134444) side chain, which has a pKa near physiological pH. ontosight.ai This allows it to act as a proton donor or acceptor, making its charge state sensitive to the local pH environment. This property can be exploited to design peptides with pH-dependent activity.
Introducing three histidine residues into Brevinin-1pl (analogue brevinin-1pl-3H) resulted in diminished activity against Gram-negative bacteria. nih.govnih.gov However, it retained moderate activity against Gram-positive bacteria, with an MIC of 4 µM against MRSA. frontiersin.org Crucially, this analogue showed reduced hemolytic activity, indicating an improved selectivity for bacterial cells over host cells. nih.govnih.gov Furthermore, brevinin-1pl-3H demonstrated antifungal activity against C. albicans at a concentration of 64 μM. frontiersin.orgfrontiersin.org The low cytotoxicity of this analogue toward normal human cells, despite its high hydrophobicity, suggests its potential for specific applications. nih.govnih.gov
Tryptophan is a bulky, hydrophobic amino acid with a unique indole (B1671886) side chain that has a strong preference for the interfacial region of biological membranes—the boundary between the lipid headgroups and the aqueous environment. beilstein-journals.orgresearchgate.netmdpi.com Inserting tryptophan residues into a peptide can enhance its ability to anchor to and penetrate the cell membrane. researchgate.netresearchgate.net
D-Amino Acid Incorporation and Enhanced Stability
A significant challenge for peptide-based therapeutics is their susceptibility to degradation by proteases in the body. One effective strategy to overcome this is the incorporation of D-amino acids. The substitution of naturally occurring L-amino acids with their D-isomers can render the peptide resistant to enzymatic cleavage, thereby enhancing its stability and bioavailability. nih.govbiorxiv.org
Studies on various antimicrobial peptides have demonstrated that partial D-amino acid substitution, particularly at the N- or C-terminus, can greatly improve stability in serum without disrupting the α-helical structure essential for antimicrobial action. nih.gov In contrast, substitutions within the core of the peptide sequence can sometimes disrupt this secondary structure, leading to a loss of activity. nih.gov
While direct studies on D-amino acid incorporation in this compound are not extensively documented, research on a closely related peptide, brevinin-1OS (B1OS), provides compelling evidence for this strategy's potential. B1OS was modified by adding a D-leucine at the second position of the N-terminus to create the analogue B1OS-D-L. researchgate.net This single modification resulted in an analogue with antibacterial and anticancer activities that were approximately ten times stronger than the parent peptide. researchgate.net Notably, the B1OS-D-L analogue also exhibited a significantly faster killing speed against lung cancer cells. researchgate.net This highlights that the strategic incorporation of D-amino acids is a promising approach for enhancing the therapeutic properties of peptides within the Brevinin-1 family.
| Peptide | Modification | Key Finding |
|---|---|---|
| B1OS | Parent peptide identified from Odorrana schmackeri | Demonstrated baseline antimicrobial and anticancer activity. researchgate.net |
| B1OS-L | L-leucine added at the 2nd position | Showed significantly enhanced antibacterial and anticancer activity compared to B1OS. researchgate.net |
| B1OS-D-L | D-leucine added at the 2nd position | Activity was enhanced ~10-fold compared to the parent peptide; also showed increased killing speed against cancer cells. researchgate.net |
Effects of N-Terminal and C-Terminal Domain Modifications
The N-terminal and C-terminal domains of Brevinin-1 family peptides contain highly conserved features that are critical to their function. mdpi.com Modifications to these regions have been shown to profoundly affect activity.
The N-terminal domain of brevinin-1 peptides is typically a hydrophobic region that includes a conserved FLP-tripeptide and a proline hinge at position 14. mdpi.comnih.gov This domain is crucial for the peptide's ability to interact with and insert into microbial membranes. researchgate.net Research has shown that reducing the length of this hydrophobic domain leads to a significant decrease in both antimicrobial and hemolytic activity. mdpi.comnih.gov In one study, changing the proline at position 14 to an alanine (B10760859) was found to increase cytotoxicity, likely due to an enlargement of the α-helical domain. mdpi.comnih.gov
In an effort to modulate the activity of this compound and the closely related Brevinin-1PLc, a novel peptide named B1A was designed. nih.govnih.gov This design involved substituting the asparagine residue at position 11 of this compound with a lysine, thereby increasing the peptide's net positive charge to potentially enhance its interaction with negatively charged bacterial membranes. researchgate.net Further analogues of B1A were created by introducing lysine (K) and tryptophan (W) residues. These studies revealed that once the peptide's hydrophobicity and charge reached a certain threshold, further increases did not lead to enhanced antimicrobial activity. nih.govnih.gov
The C-terminal domain is characterized by a highly conserved disulfide-bridged cyclic heptapeptide loop known as the "Rana Box". mdpi.comresearchgate.net While some studies on other brevinins have indicated that eliminating the disulfide bridge does not completely abolish bioactivity, the specific amino acid composition of this loop region has a significant impact on the peptide's biological functions. mdpi.com
| Peptide | Sequence/Modification | Observed Effect |
|---|---|---|
| This compound | FLPLIAGLAANFLPKIFCAITKKC | Parent peptide with broad-spectrum antimicrobial activity. nih.gov |
| B1A | Designed based on this compound/c (Asn11 to Lys substitution) | Displayed potent antimicrobial activity but also high hemolytic activity. nih.govmdpi.com |
| B1A Analogues | Introduction of Lys and Trp residues into B1A | Antimicrobial activity remained unchanged once hydrophobicity and charge reached a threshold. nih.gov |
Investigation of Conserved Motifs in Activity Modulation
The Brevinin-1 family, including this compound, is defined by specific conserved motifs that are central to its function.
The "Rana Box" is the defining feature of the C-terminus, consisting of a disulfide-bridged heptapeptide loop. mdpi.com This cyclic structure is believed to be crucial for structural stability and biological activity. mdpi.com While modifications can be made, the integrity of the amino acid sequence within this loop is critical for modulating the peptide's function. mdpi.com In the design of the B1A peptide and its analogues based on this compound, the "Rana Box" was consistently retained, underscoring its accepted importance in preserving the fundamental activity of the peptide. nih.govnih.gov
Advanced Research Methodologies and Analytical Approaches in Brevinin 1plb Studies
Peptide Synthesis Techniques
The production of Brevinin-1PLb and its analogues for research purposes is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). nih.gov This method is the cornerstone of peptide chemistry, allowing for the efficient and controlled assembly of amino acids in a specific sequence. bachem.comopenaccessjournals.com
In SPPS, the peptide chain is incrementally built upon an insoluble polymer support. bachem.com The process involves a cyclical series of steps: the deprotection of the α-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid in the sequence. bachem.com This stepwise approach facilitates the removal of excess reagents and byproducts by simple filtration and washing, streamlining the synthesis process. bachem.com Automated peptide synthesizers are often employed to enhance the efficiency and reproducibility of this process. nih.govopenaccessjournals.com
Following the complete assembly of the peptide chain, the crude peptide is cleaved from the resin support and deprotected. The resulting product is then purified, typically using reversed-phase high-performance liquid chromatography (RP-HPLC), and its molecular weight is confirmed by mass spectrometry, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight). nih.gov
Biophysical Characterization of Peptide Conformation
Understanding the three-dimensional structure of this compound is fundamental to comprehending its biological activity. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique widely used for this purpose. mdpi.comhalolabs.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides and proteins. nottingham.ac.uk The resulting spectrum provides information about the secondary structure of the peptide, including the content of α-helices, β-sheets, and random coils. nottingham.ac.ukscilit.com
For this compound and its analogues, CD analysis has been instrumental in determining their conformational changes in different environments. mdpi.comnih.gov For instance, studies have shown that while some brevinin peptides may adopt a random structure in aqueous solution, they can fold into a predominantly α-helical conformation in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. nih.govscilit.com This induced helicity is often correlated with the peptide's antimicrobial activity, as the amphipathic α-helical structure is crucial for interacting with and disrupting microbial membranes. scilit.com
Table 1: Biophysical Characterization Techniques for this compound
| Technique | Purpose | Key Findings for Brevinin Peptides |
|---|---|---|
| Circular Dichroism (CD) Spectroscopy | Determination of secondary structure (α-helix, β-sheet, random coil). mdpi.comnottingham.ac.uk | Often exhibit random coil in aqueous solution and α-helical structure in membrane-mimicking environments. nih.govscilit.com |
| Dynamic Light Scattering (DLS) | Analysis of particle size distribution and aggregation. halolabs.comnih.gov | Used to assess the stability of peptide formulations and their tendency to aggregate. nih.gov |
| Differential Scanning Calorimetry (DSC) | Measurement of thermal stability and conformational changes. halolabs.comnih.gov | Provides insights into the thermodynamic stability of the peptide structure. nih.gov |
Cellular and Molecular Assays for Mechanistic Investigations
A variety of cellular and molecular assays are employed to investigate the precise mechanisms by which this compound exerts its antimicrobial effects. These assays provide critical data on how the peptide interacts with and compromises the integrity of microbial cells.
Membrane Permeability Assays (e.g., SYTOX Green Assays)
A primary mechanism of action for many antimicrobial peptides, including those in the brevinin family, is the disruption of the microbial cell membrane. nih.govresearchgate.net Membrane permeability assays are therefore essential for confirming this activity. The SYTOX Green assay is a widely used method for this purpose. mdpi.comnih.gov
SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. nih.govthermofisher.com However, when the membrane is compromised by an agent like this compound, the dye enters the cell and binds to nucleic acids, resulting in a significant increase in fluorescence. nih.gov This fluorescence can be quantified using a fluorometer or visualized by fluorescence microscopy, providing a direct measure of membrane permeabilization. nih.govresearchgate.net Studies on this compound and its analogues have utilized the SYTOX Green assay to confirm that membrane disruption is a key part of their mode of action. mdpi.comnih.gov
Electron Microscopy Applications
To visualize the morphological changes induced by this compound on microbial cells, high-resolution imaging techniques like electron microscopy are employed. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide invaluable insights into the peptide's destructive effects. nih.gov
Scanning Electron Microscopy (SEM): SEM provides detailed images of the surface topography of cells. nanoscience.comthermofisher.com In studies involving antimicrobial peptides, SEM is used to observe alterations in the bacterial cell surface, such as pore formation, blebbing, or complete lysis, following treatment with the peptide. nih.govnih.gov This technique offers a direct visual confirmation of the membrane-disruptive activity of peptides like this compound.
Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal structures of the cell. neurophotonics.caoaepublish.com By examining ultra-thin sections of peptide-treated bacteria, researchers can observe changes within the cytoplasm, such as the leakage of cellular contents, which further corroborates the membrane permeabilization mechanism. nih.govnih.gov
Flow Cytometry for Cellular Integrity and Viability Assessment
Flow cytometry is a powerful technique that allows for the rapid analysis of individual cells within a population. streck.combdbiosciences.com In the context of this compound research, it is used to assess cellular integrity and viability following peptide treatment. nih.govnih.gov
By using fluorescent probes like propidium (B1200493) iodide or SYTOX Green in conjunction with flow cytometry, it is possible to differentiate between live cells with intact membranes and dead or dying cells with compromised membranes. nih.govnih.gov This method provides quantitative data on the percentage of cells affected by the peptide over time and at different concentrations. nist.gov Flow cytometry can also be combined with other fluorescent markers to simultaneously assess various cellular parameters, offering a comprehensive view of the peptide's impact on the microbial population. bdbiosciences.com
Time-Kill Kinetics Analysis
Time-kill kinetics assays are performed to determine the rate at which an antimicrobial agent kills a specific microorganism. emerypharma.com This analysis provides crucial information about the bactericidal or bacteriostatic nature of the peptide. emerypharma.com
In a typical time-kill assay, a standardized inoculum of bacteria is exposed to the peptide at various concentrations (often multiples of its Minimum Inhibitory Concentration, or MIC). frontiersin.orgmdpi.com At specific time intervals, aliquots are removed, and the number of viable bacteria (Colony Forming Units, or CFU) is determined by plating on appropriate growth media. emerypharma.com The results are plotted as the log of CFU/mL versus time. A rapid, concentration-dependent reduction in bacterial viability is indicative of a potent bactericidal effect. emerypharma.comfrontiersin.org Studies on this compound and its derivatives have utilized time-kill kinetics to demonstrate their rapid bactericidal activity against various bacterial strains. nih.govfrontiersin.org
Table 2: Mechanistic Assays for this compound
| Assay | Principle | Information Gained |
|---|---|---|
| SYTOX Green Assay | A fluorescent dye that only enters cells with compromised membranes, binding to nucleic acids and fluorescing. nih.govthermofisher.com | Quantifies membrane permeabilization. mdpi.comnih.gov |
| Scanning Electron Microscopy (SEM) | A focused beam of electrons scans the surface of the specimen to create a detailed image of the topography. nanoscience.comthermofisher.com | Visualizes morphological changes on the cell surface, such as pore formation and lysis. nih.govnih.gov |
| Transmission Electron Microscopy (TEM) | An electron beam is transmitted through an ultra-thin specimen to create an image of the internal structures. neurophotonics.caoaepublish.com | Reveals internal cellular damage and leakage of cytoplasmic contents. nih.govnih.gov |
| Flow Cytometry | Measures and analyzes the physical and chemical characteristics of single cells as they pass through a laser beam. streck.combdbiosciences.com | Quantifies cell viability and membrane integrity in a population. nih.govnih.gov |
| Time-Kill Kinetics | Measures the rate of bacterial killing over time when exposed to the antimicrobial agent. emerypharma.com | Determines if the peptide is bactericidal or bacteriostatic and the speed of its action. frontiersin.org |
Molecular Studies of Gene and Protein Expression (e.g., Real-Time PCR)
The investigation of this compound at the molecular level involves precise techniques to quantify its gene and corresponding protein expression in various tissues. These studies are fundamental to understanding the biological regulation and production of this peptide.
Gene Expression Analysis
The initial step in studying the gene expression of this compound often involves the identification of its genetic code. Molecular cloning techniques are employed to create a cDNA library from the skin secretions of the source organism, such as the frog Lithobates palustris. nih.gov This library serves as a template to isolate and sequence the specific cDNA that encodes the this compound precursor peptide. nih.gov The deduced amino acid sequence from the cDNA is crucial for confirming the peptide's structure and for designing further experiments. nih.gov
For the quantitative analysis of gene expression, Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR), also known as Real-Time PCR, is the gold standard. nih.gov This highly sensitive and accurate technique allows for the measurement of mRNA transcript levels in different tissues or under various physiological conditions. nih.govthermofisher.com The process involves several key steps:
RNA Isolation: Total RNA is extracted from the target tissues, ensuring high purity and integrity to prevent degradation. thermofisher.com
Reverse Transcription (RT): The isolated mRNA is converted into complementary DNA (cDNA) using the enzyme reverse transcriptase. This cDNA then serves as the template for the PCR step. thermofisher.comgene-quantification.de
Real-Time PCR Amplification: The cDNA is amplified using primers specifically designed to target a unique region of the this compound gene. The amplification process is monitored in real-time using fluorescent dyes (like SYBR Green) or probe-based chemistries (like TaqMan). thermofisher.comresearchgate.net
Data Analysis: The level of gene expression is determined by the threshold cycle (Ct), which is the cycle number at which the fluorescence signal crosses a certain threshold. Relative quantification, a common method, compares the Ct value of the this compound gene to that of a stably expressed reference or housekeeping gene. The 2(-ΔΔCT) method is a widely used mathematical model for this purpose, allowing for the calculation of relative changes in gene expression between different samples. gene-quantification.denih.gov
Protein Expression Analysis
Quantifying the amount of this compound peptide present in tissues is essential for correlating gene expression with the final functional product. Several methods can be employed for this purpose:
Mass Spectrometry (MS): This is a powerful technique for the identification and quantification of proteins in complex biological samples. cellenion.com Liquid chromatography coupled to multiple reaction monitoring mass spectrometry (LC-MRM/MS) allows for the targeted and highly sensitive measurement of specific peptides, including this compound, in tissue extracts. nih.gov This method can provide absolute or relative quantification by comparing the signal of the endogenous peptide to that of a spiked-in, stable isotope-labeled internal standard. inotiv.com
Bradford Protein Assay: This is a colorimetric method used to determine the total protein concentration in a sample. While not specific to this compound, it is often used to normalize the sample amounts before performing more specific assays. researchgate.net
Immunoassays (e.g., ELISA): Enzyme-Linked Immunosorbent Assays would require the development of antibodies specific to this compound. Such an assay could provide highly specific and sensitive quantification of the peptide in various biological fluids and tissue homogenates.
In Vitro and In Vivo Model Systems for Efficacy Evaluation
Evaluating the therapeutic potential of this compound requires a tiered approach, beginning with controlled laboratory experiments (in vitro) and progressing to complex biological systems (in vivo).
In Vitro Model Systems
In vitro models are essential for the initial screening of this compound's biological activity, primarily its antimicrobial and anticancer effects.
Antimicrobial Efficacy: The antimicrobial potency of this compound and its analogues is typically assessed against a panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria and fungi. frontiersin.orgfrontiersin.org The standard method is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) – the lowest peptide concentration that inhibits visible microbial growth. frontiersin.orgfrontiersin.org Subsequently, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum, can be determined. Studies on a closely related peptide, brevinin-1pl, and its engineered analogues have provided significant efficacy data. frontiersin.orgfrontiersin.org
| Peptide | S. aureus (MRSA) | E. faecium | E. coli | K. pneumoniae | P. aeruginosa | Antifungal Activity (MIC in µM) |
|---|---|---|---|---|---|---|
| Brevinin-1pl | 2 | 4 | 4 | - | 16 (MBC) | - |
| Brevinin-1pl-2R | - | - | - | - | 8 (MBC) | - |
| Brevinin-1pl-5R | - | 2 | - | - | - | - |
| Brevinin-1pl-6K | - | - | 4 | - | - | - |
| Brevinin-1pl-3H | 4 | - | - | - | - | 64 |
Data derived from studies on brevinin-1pl and its analogues. frontiersin.orgfrontiersin.org A '-' indicates data not specified in the source.
Anticancer Efficacy: The anti-proliferative activity of this compound is evaluated against various human cancer cell lines. researchgate.netnih.gov The MTT assay is a common method used to assess cell viability and determine the concentration of the peptide that inhibits the growth of cancer cells. frontiersin.org For instance, brevinin-1pl and its analogues have demonstrated significant inhibitory effects against H838 non-small cell lung cancer cells and MCF-7 breast cancer cells. frontiersin.orgfrontiersin.org Crucially, the cytotoxicity is also tested against normal, non-cancerous cell lines, such as HaCaT human keratinocytes, to determine the peptide's selectivity for cancer cells. frontiersin.orgfrontiersin.org
| Peptide | Target Cell Line | Activity Noted At (Concentration in M) | Cytotoxicity on Normal Cells (HaCaT) |
|---|---|---|---|
| Brevinin-1pl | H838, MCF-7 | > 10-5 | - |
| Brevinin-1pl-2R | H838 | > 10-5 | Enhanced inhibitory effect |
| Brevinin-1pl-5R | H838 | > 10-5 | Enhanced inhibitory effect |
| Brevinin-1pl-6K | H838, MCF-7 | > 10-5 | Enhanced inhibitory effect |
| Brevinin-1pl-3H | H838, MCF-7 | 10-4 | Low cytotoxicity |
Data derived from studies on brevinin-1pl and its analogues. frontiersin.orgfrontiersin.org A '-' indicates data not specified in the source.
In Vivo Model Systems
Following promising in vitro results, in vivo models are used to assess the efficacy of this compound within a living organism. creative-diagnostics.com These models are crucial for understanding how the peptide behaves in a complex physiological environment.
Invertebrate Models: The Galleria mellonella (greater wax moth) larva is a widely used preliminary in vivo model for assessing the efficacy of antimicrobial agents. Its immune response has similarities to that of mammals, and it provides a cost-effective and ethically sound method for initial in vivo testing. researchgate.net For example, analogues of related brevinin peptides have shown therapeutic potential in G. mellonella larvae infected with methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
Rodent Models: Mouse models of infection are a more advanced step in preclinical evaluation. These models allow for the study of an antimicrobial peptide's efficacy in reducing bacterial load in specific organs or at the site of infection (e.g., a skin infection model). creative-diagnostics.com While specific in vivo studies on this compound are not widely documented, this would be the logical next step in its development as a potential therapeutic agent.
Future Research Directions and Translational Perspectives for Brevinin 1plb Research
Development of Next-Generation Peptide Analogues with Enhanced Specificity
A significant avenue of future research lies in the rational design and synthesis of next-generation Brevinin-1PLb analogues. The primary goal is to enhance its specificity towards microbial or cancer cells while minimizing toxicity to mammalian cells, particularly red blood cells (hemolysis).
Research has shown that modifications to the N-terminal region of brevinin peptides can significantly impact their biological activity. vulcanchem.comnih.gov For instance, a study on analogues of this compound and Brevinin-1PLc involved the substitution of an asparagine residue with a lysine (B10760008) to combine the favorable properties of both peptides. researchgate.net Further modifications, such as the introduction of tryptophan residues, have been explored to modulate hydrophobicity and charge, which are critical determinants of antimicrobial potency and cytotoxicity. researchgate.net The idea is that once hydrophobicity and charge reach a certain threshold, antimicrobial activity may not increase further, allowing for the design of peptides with specific activity profiles. researchgate.net
Truncated analogues, where portions of the peptide are removed, have also been investigated. For example, removing one of the two "FLP" motifs in this compound analogues led to a marked decrease in both antimicrobial and hemolytic activity, highlighting the functional importance of these domains. researchgate.net
Future strategies should focus on a systematic structure-activity relationship (SAR) analysis. This involves creating a library of this compound analogues with single or multiple amino acid substitutions, particularly focusing on the balance between cationicity and hydrophobicity. The aim is to identify analogues with an improved therapeutic index—high potency against target pathogens or cancer cells and low toxicity to host cells.
Table 1: Strategies for Designing this compound Analogues
| Modification Strategy | Rationale | Desired Outcome |
| Amino Acid Substitution | Modulate charge, hydrophobicity, and amphipathicity. | Enhanced target specificity, reduced hemolysis. |
| N-terminal Truncation | Identify the minimal active sequence. | Reduced manufacturing cost, potentially lower toxicity. |
| Incorporation of Non-natural Amino Acids | Increase proteolytic stability. | Longer half-life in biological systems. |
| Cyclization | Constrain peptide conformation. | Increased stability and potentially higher receptor binding affinity. |
Exploration of Synergistic Therapeutic Combinations with Established Agents
The investigation of synergistic interactions between this compound and conventional antibiotics or other therapeutic agents presents a promising strategy to combat multidrug-resistant pathogens and potentially enhance anticancer treatments. Combining antimicrobial agents can lead to enhanced efficacy, reduce the required dosage of individual drugs, and minimize the development of resistance. nih.gov
Studies on other members of the brevinin family have demonstrated the potential of this approach. For example, Brevinin-2CE has been shown to act synergistically with several conventional antibiotics against multidrug-resistant clinical isolates. nih.gov The proposed mechanism involves the peptide disrupting the bacterial cell membrane, thereby facilitating the entry of the antibiotic into the cell. nih.gov Similarly, a study on two brevinin-1 (B586460) peptides from the frog Hydrophylax bahuvistara (Brevinin-1HYba1 and Brevinin-1HYba2) revealed synergistic interactions with antibiotics like kanamycin, ciprofloxacin, and tetracycline, resulting in a significant reduction in their minimum inhibitory concentrations (MICs). researchgate.net
Future research should systematically evaluate the synergistic potential of this compound with a broad range of clinically relevant antibiotics against a panel of pathogenic bacteria and fungi. The checkerboard assay is a standard method to determine the fractional inhibitory concentration index (FICI), which quantifies the degree of synergy. nih.gov Similar studies could be designed to explore synergy with established chemotherapeutic agents for cancer treatment.
Advancements in Delivery Systems for Targeted Peptide Application
The clinical application of peptide-based therapeutics like this compound is often hampered by issues such as poor stability, proteolytic degradation, and potential systemic toxicity. Advanced drug delivery systems can help overcome these limitations by protecting the peptide and ensuring its targeted delivery to the site of infection or tumor.
Liposomal Formulations: Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate peptides like this compound, protecting them from degradation and controlling their release. nih.govmdpi.com Encapsulation within liposomes can also improve the peptide's pharmacokinetic profile and reduce its hemolytic activity. nih.gov Research on other antimicrobial peptides has shown that liposomal hydrogels can be effective for topical applications, offering a stable and permeable delivery vehicle. nih.gov
Nanoparticle-Based Systems: Conjugating or encapsulating this compound into nanoparticles is another promising approach. vulcanchem.comnih.gov Nanoparticles can be engineered from various materials, including polymers and lipids, to enhance the stability and targeted delivery of the peptide. researchgate.net For instance, gold nanoparticles functionalized with peptides have been shown to facilitate transfer across cell membranes. nih.gov The development of this compound-loaded nanoparticles could be particularly beneficial for treating deep-seated infections or for targeted cancer therapy.
Future work in this area should focus on developing and characterizing this compound-loaded liposomes and nanoparticles. In vitro and in vivo studies will be crucial to assess the release kinetics, stability, and therapeutic efficacy of these formulations compared to the free peptide.
Unraveling Novel Biological Activities and Untapped Therapeutic Targets
While the primary focus of this compound research has been on its antimicrobial and anticancer properties, the broader brevinin family exhibits a range of other biological activities that warrant further investigation for this specific peptide. nih.govfrontiersin.orgresearchgate.netresearchgate.net
Immunomodulatory Effects: Some antimicrobial peptides can modulate the host's immune response. nih.govijms.infofrontiersin.org For example, Brevinin-2GU and a Brevinin-2-related peptide have been shown to affect the release of pro-inflammatory and anti-inflammatory cytokines. nih.gov A recent study identified Brevinin-1GHd as the first Brevinin-1 peptide with demonstrated anti-inflammatory and LPS-neutralizing activities, suggesting that members of this subfamily may also possess immunomodulatory potential. nih.govfrontiersin.org Future research should investigate whether this compound can modulate immune cells and cytokine production, which could be beneficial in treating infections and inflammatory conditions.
Wound Healing: The skin secretions of some frog species have been observed to have wound-healing properties. nih.govoncotarget.com Some brevinin peptides are thought to contribute to this effect by promoting cell migration and proliferation, in addition to their antimicrobial action which helps to keep the wound free of infection. researchgate.netresearchgate.net Studies on Brevinin-2Ta have shown its effectiveness in promoting the healing of infected wounds in animal models. oncotarget.com Investigating the potential of this compound in wound healing, both in vitro and in vivo, could open up new therapeutic applications in dermatology and tissue regeneration.
Insulin-Releasing Activity: A novel function discovered for some brevinins is the stimulation of insulin (B600854) release. nih.gov This suggests a potential role for these peptides in the management of diabetes. Screening this compound for its effects on pancreatic beta-cells could uncover an unexpected therapeutic avenue.
Table 2: Investigated and Potential Bioactivities of the Brevinin Family
| Bioactivity | Investigated in this compound/Analogues | Investigated in other Brevinins | Potential for this compound |
| Antimicrobial | Yes researchgate.net | Yes nih.gov | High |
| Anticancer | Yes (analogues) researchgate.net | Yes nih.gov | High |
| Immunomodulatory | No | Yes (Brevinin-1GHd, Brevinin-2) nih.govnih.gov | Moderate to High |
| Wound Healing | No | Yes (Brevinin-2Ta) researchgate.netresearchgate.netoncotarget.com | Moderate |
| Insulin-Releasing | No | Yes nih.gov | Possible |
Q & A
Basic Research Questions
Q. How to formulate a research question on Brevinin-1PLb that addresses gaps in antimicrobial peptide research?
- Methodological Approach :
Conduct a systematic review of existing literature to identify unresolved questions (e.g., mechanisms of action, stability in physiological conditions). Use databases like PubMed and Web of Science, applying Boolean operators (AND/OR) to combine terms like "this compound," "antimicrobial activity," and "structure-activity relationship" .
Prioritize questions that align with gaps in knowledge, such as understudied microbial targets or unexplored delivery mechanisms .
Ensure specificity by limiting variables (e.g., "How does pH affect this compound’s efficacy against Staphylococcus aureus?" rather than broad inquiries) .
- Key Evidence : Systematic reviews and research gap analyses are critical for framing actionable questions .
Q. What are the key methodological considerations when designing experiments to test this compound's antimicrobial activity?
- Methodological Approach :
Define clear objectives (e.g., minimum inhibitory concentration [MIC] determination) and controls (e.g., vehicle-only and positive antibiotic controls).
Standardize protocols for peptide synthesis (e.g., solid-phase peptide synthesis) and purification (e.g., HPLC), ensuring reproducibility by documenting solvent ratios, temperature, and reaction times .
Validate results using orthogonal assays (e.g., fluorescence microscopy for membrane disruption alongside MIC assays) .
- Key Evidence : Detailed experimental protocols and reproducibility guidelines are emphasized in chemistry and biology reporting standards .
Q. How to conduct a comprehensive literature review on this compound to identify understudied aspects?
- Methodological Approach :
Use citation-tracking tools (e.g., Scopus) to map seminal studies and recent advancements.
Filter results by study type (e.g., in vitro vs. in vivo) and publication date to prioritize current gaps .
Synthesize findings into a table comparing this compound’s efficacy, toxicity, and structural modifications against other brevinin family peptides .
- Key Evidence : Iterative literature searches and keyword refinement are essential for thorough reviews .
Advanced Research Questions
Q. How to address discrepancies in published data on this compound’s efficacy across different microbial strains?
- Methodological Approach :
Perform meta-analyses to quantify variability in MIC values, accounting for differences in experimental conditions (e.g., broth microdilution vs. agar diffusion) .
Replicate conflicting studies under standardized conditions, controlling for variables like bacterial growth phase and peptide batch purity .
Use statistical tools (e.g., ANOVA with post-hoc tests) to identify significant outliers and propose mechanistic explanations (e.g., strain-specific resistance genes) .
Q. What strategies can optimize experimental protocols for this compound synthesis and purification?
- Methodological Approach :
Compare cleavage/deprotection methods (e.g., TFA vs. alternative acids) to improve peptide yield and reduce truncation products .
Employ circular dichroism (CD) spectroscopy to assess conformational stability during purification steps .
Utilize design-of-experiment (DoE) frameworks to test multiple variables (e.g., resin type, coupling time) efficiently .
- Key Evidence : Protocol optimization is guided by synthetic chemistry best practices and iterative testing .
Q. How to integrate SAR studies into this compound research to elucidate its mechanism of action?
- Methodological Approach :
Synthesize analogs with systematic substitutions (e.g., glycine scans) to identify critical residues for antimicrobial activity .
Pair biological assays (e.g., hemolysis, MIC) with biophysical techniques (e.g., NMR for membrane interaction studies) .
Use molecular dynamics simulations to model peptide-lipid bilayer interactions and validate experimental findings .
- Key Evidence : Multidisciplinary approaches combining synthesis, biophysics, and computational modeling are recommended for SAR analysis .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
